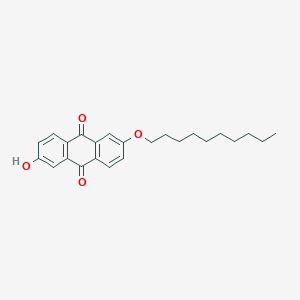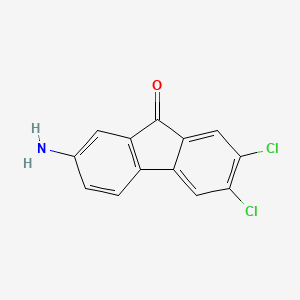
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, difluoropiperidine, and trifluoroethanone moieties. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group is introduced through a reaction between benzyl alcohol and an appropriate halide under basic conditions.
Synthesis of Difluoropiperidine: The difluoropiperidine moiety is synthesized by fluorinating a piperidine derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling Reaction: The benzyloxy and difluoropiperidine intermediates are coupled using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Análisis De Reacciones Químicas
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the difluoropiperidine and trifluoroethanone moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone include:
1-(4-(Methoxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone: This compound has a methoxy group instead of a benzyloxy group, which may alter its chemical reactivity and biological activity.
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanol: The alcohol derivative may have different solubility and reactivity compared to the ketone.
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoropropanone: This compound has an additional carbon in the alkyl chain, which can affect its steric properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H16F5NO2 |
|---|---|
Peso molecular |
337.28 g/mol |
Nombre IUPAC |
1-[3,3-difluoro-4-(phenylmethoxymethyl)piperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C15H16F5NO2/c16-14(17)10-21(13(22)15(18,19)20)7-6-12(14)9-23-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Clave InChI |
YHKKSXWIZCJNNR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(C1COCC2=CC=CC=C2)(F)F)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




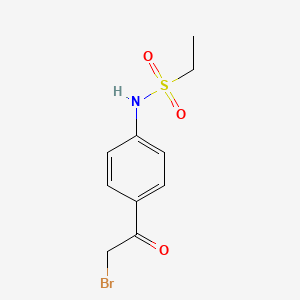
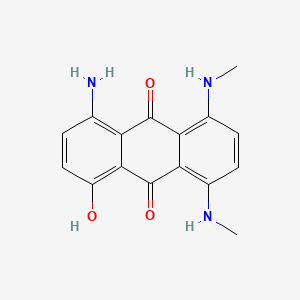
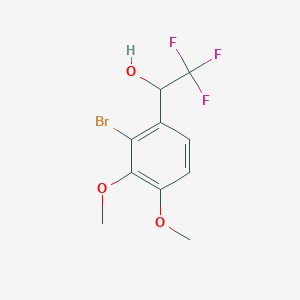
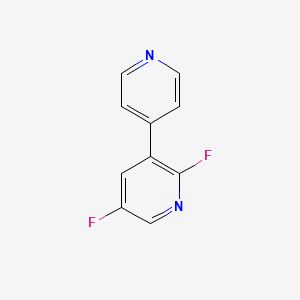
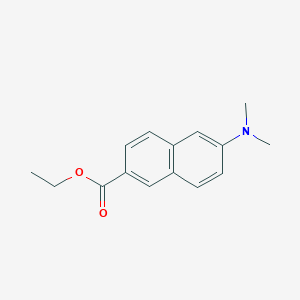
![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)
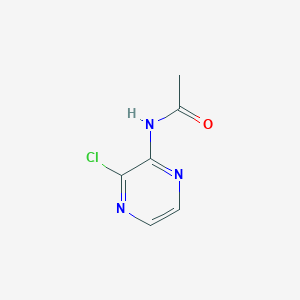
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
